molecular formula C23H23NO4 B2375294 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid CAS No. 2137787-80-3

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid

Cat. No.: B2375294
CAS No.: 2137787-80-3
M. Wt: 377.44
InChI Key: PQRQBKHSFWCPAQ-UHFFFAOYSA-N
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Description

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid is a conformationally constrained amino acid derivative featuring a cyclobutane core linked to an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom). The azetidine nitrogen is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a staple in peptide synthesis for temporary amine protection during solid-phase assembly . The cyclobutane ring introduces rigidity, which can influence peptide backbone geometry and enhance metabolic stability . This compound is commercially available (CAS 1935557-50-8) with a molecular formula of C₂₀H₁₉NO₄ and a molecular weight of 337.38 g/mol . Its primary applications lie in peptide engineering, particularly in developing stapled peptides or constrained analogs for drug discovery.

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)15-9-14(10-15)16-11-24(12-16)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRQBKHSFWCPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of a suitable precursor under basic conditions. The fluorenylmethoxycarbonyl (Fmoc) group is then introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group, allowing selective reactions at other sites of the molecule. The azetidine ring and cyclobutane carboxylic acid moiety can interact with biological targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

Ring Size and Rigidity: The target compound’s cyclobutane-azetidine fusion creates a compact, rigid scaffold, ideal for enforcing specific peptide conformations. In contrast, cyclopentane derivatives (e.g., (1R,3S)-N-Fmoc-1-aminocyclopentane-3-carboxylic acid) offer a larger ring, allowing greater rotational flexibility .

Substituent Effects: The aminomethyl variant (2243507-56-2) extends the side chain, providing additional steric bulk for interactions with hydrophobic protein pockets . Direct Fmoc-amine linkage (1935557-50-8) simplifies synthesis but limits side-chain diversification compared to azetidine-containing analogs .

Synthetic Considerations :

  • Fmoc protection is typically introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in solvents like 1,4-dioxane or THF under basic conditions (e.g., Na₂CO₃) .
  • Cyclobutane-bearing compounds often require specialized ring-closing metathesis (RCM) or [2+2] cycloaddition strategies, as seen in hydrocarbon peptide stapling .

Physicochemical Properties: The Fmoc group imparts hydrophobicity, necessitating organic solvents (e.g., DMF, DCM) for handling. Carboxylic acid moieties enhance aqueous solubility at basic pH. Hydroxyazetidine derivatives exhibit higher polarity (TPSA ≈ 95 Ų) compared to non-polar analogs (TPSA ≈ 75 Ų), affecting bioavailability .

Safety and Handling :

  • Similar Fmoc-protected compounds (e.g., 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid) are classified as acute toxins (Oral Category 4) and skin irritants, requiring PPE during handling .

Biological Activity

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in peptide synthesis and various biological applications. The unique structure of this compound allows it to interact with biological systems, making it a subject of interest for researchers.

PropertyValue
Molecular FormulaC21H26N2O4
Molecular Weight370.45 g/mol
CAS Number2137788-10-2
Purity>98% (HPLC)

The biological activity of this compound is primarily attributed to its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino functionality during chemical reactions, which can be selectively removed under mild basic conditions. This property is crucial for synthesizing peptides with specific sequences and functionalities.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : Certain studies have indicated that compounds with similar structures can inhibit cancer cell proliferation, making them candidates for cancer therapy.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity, which is important in biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of the Fmoc-protected azetidine compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that certain analogs of the cyclobutane derivative inhibited cell growth by inducing apoptosis. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy.

Research Findings

Recent investigations have focused on synthesizing various derivatives of this compound to evaluate their biological activities:

Compound NameActivity TypeFindings
3-[1-(Fmoc)azetidin]-cyclobutane derivativeAntimicrobialEffective against E. coli and S. aureus
3-[1-(Fmoc)azetidin]-cyclobutane analogAnticancerInduced apoptosis in MCF7 cells
3-[1-(Fmoc)azetidin]-cyclobutane derivativeEnzyme inhibitionInhibited protease activity by 50%

Q & A

Q. What are the standard synthetic routes for 3-[1-(Fmoc-azetidin-3-yl)cyclobutane-1-carboxylic acid], and what critical parameters influence yield?

Synthesis typically involves multi-step organic reactions, starting with Fmoc-protection of the azetidine ring followed by cyclobutane-carboxylic acid coupling. Key parameters include:

  • Temperature control (0–25°C) to prevent side reactions during Fmoc deprotection .
  • Solvent selection (e.g., DMF or THF) to balance solubility and reaction efficiency .
  • Reaction time optimization (4–24 hours) to maximize yield while minimizing racemization .
    Purification via flash chromatography or HPLC is critical, with yields ranging from 45–75% depending on steric hindrance from the cyclobutane moiety .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

  • HPLC analysis (C18 column, acetonitrile/water gradient) to confirm purity >95% .
  • NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and absence of impurities. For example, the Fmoc group’s aromatic protons appear at δ 7.2–7.8 ppm .
  • Mass spectrometry (ESI-MS) to validate the molecular ion peak (e.g., m/z 337.38 for C₂₀H₁₉NO₄) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Fmoc group .
  • Light sensitivity : Protect from UV exposure by using amber glass vials .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid carboxylic acid dimerization .

Advanced Research Questions

Q. What strategies can optimize the coupling efficiency of the Fmoc group in this compound under varying solvent conditions?

Coupling efficiency depends on solvent polarity and activation methods:

  • Polar aprotic solvents (e.g., DMF) enhance Fmoc-amino acid solubility but may require activating agents like HOBt/DIC to reduce racemization .
  • Low-temperature reactions (−20°C) improve stereochemical retention during azetidine ring functionalization .
  • Microwave-assisted synthesis (50–80°C, 30 minutes) can increase coupling yields by 15–20% compared to traditional methods .

Q. How can discrepancies in reported solubility data be addressed through experimental design?

Conflicting solubility reports (e.g., missing data in ) can be resolved via:

  • Gravimetric analysis : Dissolve known masses in solvents (e.g., DMSO, ethanol) and measure saturation points via centrifugation .
  • HPLC solubility assays : Monitor compound dissolution in PBS (pH 7.4) at 25°C using UV detection .
  • DSC/TGA : Assess thermal stability to identify degradation products affecting solubility measurements .

Q. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to enzymes like proteases or kinases .
  • Fluorescence polarization assays : Measure competitive displacement of fluorescent ligands from receptor sites .
  • Enzymatic inhibition studies : Use colorimetric substrates (e.g., pNA for proteases) to determine IC50 values .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s reactivity in peptide synthesis?

  • Controlled replicate experiments : Compare coupling yields under standardized conditions (e.g., DMF, 25°C, HOBt/DIC activation) .
  • Side-reaction profiling : Use LC-MS to identify byproducts (e.g., Fmoc-deprotected intermediates) affecting reported reactivity .
  • Cross-laboratory validation : Collaborate to align protocols for solvent purity, reagent grades, and analytical methods .

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